N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl group. The tetrahydrothiophene ring sulfone (1,1-dioxide) contributes to enhanced solubility and metabolic stability compared to non-sulfonated analogs . Structural elucidation techniques such as NMR and X-ray crystallography (via programs like SHELX ) are critical for confirming its stereochemistry and substituent positioning.
Properties
Molecular Formula |
C20H24FN3O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H24FN3O4S/c1-14(2)11-23(17-9-10-29(27,28)13-17)20(26)12-24-19(25)8-7-18(22-24)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3 |
InChI Key |
MMMSBLMYWRKWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridazinone moiety: This step may involve the condensation of hydrazine derivatives with diketones or other suitable intermediates.
Attachment of the fluorophenyl group: This can be accomplished through electrophilic aromatic substitution or cross-coupling reactions.
Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyridazines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic activity against certain cancer cell lines. For instance, a study demonstrated that compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives showed selective inhibition of cancer cell proliferation, particularly in K562 cells, which are a model for chronic myeloid leukemia .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of compounds containing the tetrahydrothiophene moiety. The presence of the fluorophenyl group enhances the compound's ability to penetrate bacterial membranes.
Case Study: Bactericidal Activity
A series of experiments showed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, revealing promising results for future antibiotic development .
Neuropharmacology
The compound's interaction with neurotransmitter systems has been explored, particularly its potential as a neuroprotective agent.
Case Study: Neuroprotective Effects
In vitro studies indicated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Acetamide Derivatives
- Tetrahydrothiophene Sulfone vs. Non-Sulfonated Analogs: The 1,1-dioxide group in the target compound enhances polarity, reducing aggregation in aqueous environments compared to non-sulfonated tetrahydrothiophene derivatives .
- Fluorophenyl-Pyridazine vs. Chlorophenyl-Indole (Compound 6y) : The fluorophenyl group in the target compound may offer superior metabolic resistance over chlorophenyl analogs, as fluorine’s electronegativity reduces oxidative dehalogenation .
Spectroscopic Characterization
NMR profiling () reveals that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) are critical for mapping structural differences. For the target compound, the 4-fluorophenyl group would likely cause upfield shifts in aromatic protons compared to non-fluorinated pyridazine analogs .
Computational Modeling and Lumping Strategies
highlights lumping strategies for compounds with shared structural motifs. The target compound could be grouped with other sulfonated heterocycles in predictive models to estimate reactivity or environmental persistence .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a tetrahydrothiophene moiety with a pyridazine structure, suggesting diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O4S, with a molecular weight of approximately 393.5 g/mol. Its structure features:
- Tetrahydrothiophene ring : Imparts unique reactivity patterns.
- Pyridazine ring : Associated with various biological activities.
- Fluorophenyl group : Enhances lipophilicity and may improve bioactivity.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. A study highlighted that compounds with similar structural features demonstrated potent inhibition against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- A2780 (ovarian carcinoma)
- U87 (glioblastoma)
In vitro assays revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively. For instance, the IC50 values for certain derivatives were reported as low as 0.034 µM against specific cancer cell lines, indicating high potency .
G Protein-Coupled Receptor Activity
Another significant aspect of this compound's biological profile is its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Compounds derived from this scaffold have shown nanomolar potency in activating GIRK channels, which are crucial in various physiological processes, including cardiac function and neuronal signaling. This activity suggests potential applications in treating conditions such as arrhythmias and neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of related compounds in xenograft models. The results demonstrated that compounds with structural similarities to this compound exhibited significant tumor reduction in vivo. The most effective compounds showed a dose-dependent response, highlighting their potential as therapeutic agents against specific cancer types .
Case Study 2: GIRK Channel Activation
In another investigation focusing on GIRK channel activation, derivatives of the compound were tested for their ability to modulate potassium currents in neuronal cells. The findings indicated that certain modifications to the chemical structure enhanced the selectivity and potency of these compounds, making them promising candidates for further development in neurological therapies .
Data Summary
| Activity Type | IC50 Values | Cell Lines/Targets | Notes |
|---|---|---|---|
| Anticancer | 0.034 µM | HepG2, A2780, U87 | High potency against multiple cancers |
| GIRK Channel Activation | Nanomolar | Neuronal cells | Potential for treating arrhythmias |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of structurally similar acetamide derivatives (e.g., ) highlights key strategies:
- Coupling Reagents: Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for amide bond formation, as demonstrated in .
- Solvent Selection: Dichloromethane or ethanol under reflux conditions improves reaction efficiency ( ).
- Catalytic Additives: Triethylamine as a base enhances nucleophilic attack during amidation ( ).
- Temperature Control: Reactions at 273 K reduce side-product formation ( ).
Table 1: Yield Optimization Parameters from Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
